N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
The compound N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heterocycle known for its role in kinase inhibition and anticancer activity .
- Substituents: A furan-2-ylmethylamino group at position 4 of the pyrimidine ring, which may enhance binding affinity through hydrogen bonding or π-π interactions. An ethyl linker connecting the core to a 3-(4-methoxyphenyl)propanamide moiety, contributing to solubility and metabolic stability.
While direct data on this compound’s properties are unavailable in the provided evidence, its structural analogs from patent literature and synthetic studies offer critical insights.
Properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-30-17-7-4-16(5-8-17)6-9-20(29)23-10-11-28-22-19(14-27-28)21(25-15-26-22)24-13-18-3-2-12-31-18/h2-5,7-8,12,14-15H,6,9-11,13H2,1H3,(H,23,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKOZJCHTBWMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. This compound features a unique structure that includes a furan ring, a pyrazolo[3,4-d]pyrimidine core, and an amide group, which collectively contribute to its biological activity.
Molecular Characteristics
- Molecular Formula : C21H19N7O2
- Molecular Weight : 401.43 g/mol
- CAS Number : 1209591-26-3
The primary biological activity of this compound is attributed to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival. Inhibition of EGFR has been linked to reduced tumor growth across various cancer types. The structural components of this compound enhance its binding affinity to EGFR, leading to significant biological effects, including:
- Induction of Apoptosis : The compound has shown the ability to induce programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle in cancerous cells, preventing further proliferation.
Antitumor Activity
In vitro studies have demonstrated the antitumor properties of this compound against several cancer cell lines. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Biological Effect |
|---|---|---|
| A549 | 0.39 | Induction of apoptosis |
| MCF7 | 0.46 | Cell cycle arrest |
| NCI-H460 | 0.75 | Inhibition of proliferation |
These results indicate that the compound not only inhibits cell growth but also promotes apoptosis in cancer cells, positioning it as a promising candidate for anticancer therapy.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound and its derivatives. For instance:
- Synthesis Pathways : Multi-step organic reactions are typically employed to synthesize this compound, involving cyclization processes and nucleophilic substitutions that introduce functional groups critical for its activity.
- Therapeutic Potential : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a wide range of pharmacological activities beyond anticancer effects, including anti-inflammatory and antiviral properties. These findings suggest a broad therapeutic potential for compounds related to this compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with pyrazolo[3,4-d]pyrimidine derivatives from the evidence:
Key Observations:
Substituent Impact on Melting Points: Bulky or polar groups (e.g., chromenone in Example 53 , sulfonamide in Example 60 ) correlate with higher melting points (175–245°C), likely due to enhanced intermolecular interactions. The target compound’s propanamide group may moderate melting points compared to sulfonamide analogs.
The target compound’s furan-2-ylmethylamino group may improve selectivity for specific kinase targets due to its smaller size and hydrogen-bonding capacity.
Solubility and Metabolic Stability: The methoxyphenyl moiety in the target compound could enhance metabolic stability compared to halogenated analogs (e.g., AZD4604 ). Ethyl-linked propanamide may increase hydrophilicity relative to chromenone or methylthio derivatives .
Lumping Strategy Relevance ()
The lumping strategy groups compounds with similar structures and properties . However, the target compound’s unique combination of furan and methoxyphenyl groups may justify its classification as a distinct entity, warranting separate pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
